Propan-2-yl benzyl(naphthalen-1-yl)carbamate
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Overview
Description
Isopropyl benzyl(naphthalen-1-yl)carbamate is a compound belonging to the carbamate family, which are esters of carbamic acid. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis, due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl benzyl(naphthalen-1-yl)carbamate can be achieved through several methods. One common approach involves the reaction of naphthalen-1-ylamine with isopropyl chloroformate and benzyl alcohol under basic conditions. The reaction typically proceeds as follows:
Step 1: Naphthalen-1-ylamine is reacted with isopropyl chloroformate in the presence of a base such as triethylamine to form the intermediate isopropyl naphthalen-1-ylcarbamate.
Step 2: The intermediate is then reacted with benzyl alcohol to yield isopropyl benzyl(naphthalen-1-yl)carbamate.
Industrial Production Methods
Industrial production of isopropyl benzyl(naphthalen-1-yl)carbamate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Isopropyl benzyl(naphthalen-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthalen-1-yl carbamate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the isopropyl or benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Naphthalen-1-yl carbamate derivatives.
Reduction: Naphthalen-1-ylamine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Isopropyl benzyl(naphthalen-1-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of isopropyl benzyl(naphthalen-1-yl)carbamate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl benzylcarbamate
- Naphthalen-1-yl carbamate
- Benzyl naphthalen-1-ylcarbamate
Uniqueness
Isopropyl benzyl(naphthalen-1-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications, making it valuable in various research and industrial applications.
Properties
CAS No. |
88343-37-7 |
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Molecular Formula |
C21H21NO2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
propan-2-yl N-benzyl-N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C21H21NO2/c1-16(2)24-21(23)22(15-17-9-4-3-5-10-17)20-14-8-12-18-11-6-7-13-19(18)20/h3-14,16H,15H2,1-2H3 |
InChI Key |
WUIBPRDXYZCYJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N(CC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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